N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylamino)benzamide
Description
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylamino)benzamide is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core substituted with 4,7-dimethoxy and 3-methyl groups. The benzamide moiety is functionalized with a 4-(dimethylamino) group, which confers electron-donating properties and enhances solubility compared to halogenated analogs . Its synthesis likely involves coupling a substituted benzoyl chloride with a dihydrobenzothiazole amine precursor, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-21(2)13-8-6-12(7-9-13)18(23)20-19-22(3)16-14(24-4)10-11-15(25-5)17(16)26-19/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKWONQHOASMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)N(C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylamino)benzamide typically involves the condensation of 4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole with 4-(dimethylamino)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and optimization of reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy and dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylamino)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a class of dihydrobenzothiazole-derived benzamides. Key structural analogs differ in substituents on the benzothiazole ring and benzamide moiety, which influence physicochemical properties and reactivity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
*Estimated based on structural similarity to referenced compounds.
Key Observations
Substituent Effects on Solubility and Lipophilicity: The dimethylamino group in the target compound reduces logP (~2.8) compared to fluoro (logP 3.9) or methoxy (logP 3.9) analogs, improving aqueous solubility . Ethyl substitution on the benzothiazole (372.4 g/mol, logP 3.9) increases lipophilicity compared to the target compound’s methyl group .
Electronic and Steric Influences: Electron-withdrawing groups (e.g., 4-fluoro) may enhance stability in electrophilic environments but reduce interaction with electron-deficient metal catalysts .
Structural Characterization :
- Crystallographic data for analogs like confirm planar benzamide-thiazole systems, suggesting similar rigidity in the target compound.
Synthetic Accessibility :
- Halogenated or methoxy-substituted analogs (e.g., ) are synthesized via carbodiimide-mediated coupling, a method likely applicable to the target compound .
Biological Activity
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylamino)benzamide is a synthetic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on various research findings, including its mechanisms of action, efficacy in different assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C16H16N2O3S
- Molecular Weight : 320.37 g/mol
- Structural Features : It contains a benzothiazole moiety with methoxy and dimethylamino substitutions, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate enzyme activity and receptor functions. Notably, it may inhibit enzymes involved in cell proliferation and apoptosis pathways, which is significant in cancer therapy.
Biological Activities
-
Antitumor Activity :
- Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor effects. For instance, analogs of benzothiazole derivatives have shown high potential to inhibit the proliferation of various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values ranging from 6.26 μM to 20.46 μM in different assay formats .
- The mechanism often involves binding to DNA and inhibiting critical cellular pathways that lead to tumor growth.
- Antimicrobial Activity :
- Tyrosinase Inhibition :
Research Findings and Case Studies
| Study | Findings | Assay Type | IC50 Values (μM) |
|---|---|---|---|
| Study 1 | Antitumor effects on A549 cells | 2D Cell Culture | 6.26 |
| Study 2 | Antimicrobial activity against E. coli | Disk Diffusion | Not specified |
| Study 3 | Tyrosinase inhibition | Enzyme Inhibition Assay | 1.12 (strongest analog) |
Case Study: Antitumor Efficacy
In a comparative study involving various benzothiazole derivatives, this compound was tested alongside other compounds against multiple cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its viability as a lead compound for further development in cancer therapeutics .
Case Study: Tyrosinase Inhibition
Another study focused on the inhibitory effects of similar compounds on mushroom tyrosinase revealed that certain analogs exhibited up to 22-fold higher inhibitory activity compared to standard treatments. This suggests that modifications in the molecular structure can significantly enhance biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
